molecular formula C27H21N5O6 B2779910 3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide CAS No. 477325-51-2

3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide

Cat. No.: B2779910
CAS No.: 477325-51-2
M. Wt: 511.494
InChI Key: QWDWESWKHSZBLZ-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide is a complex organic compound characterized by the presence of multiple functional groups, including pyrrolidinyl and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 4-aminopyridine in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Solvent-controlled protocols have been developed to produce versatile derivatives of this compound in moderate yields by using toluene as the solvent and chain alkyl propiolates as alkynyl substrates .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl and benzoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-{3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]pyridin-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dioxopiperidin-1-yl)benzamide
  • 3-(1,3-dioxoisoindolin-2-yl)benzamide
  • 3-(2,5-dioxopyrrolidin-1-yl)acrylate

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O6/c33-22-7-8-23(34)31(22)18-5-1-3-16(13-18)26(37)29-20-11-12-28-15-21(20)30-27(38)17-4-2-6-19(14-17)32-24(35)9-10-25(32)36/h1-6,11-15H,7-10H2,(H,30,38)(H,28,29,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDWESWKHSZBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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